4,4'-Biphenyldisulfonyl chloride
Overview
Description
4,4’-Biphenyldisulfonyl chloride: is an organic compound with the molecular formula C₁₂H₈Cl₂O₄S₂ . It is a derivative of biphenyl, where two sulfonyl chloride groups are attached to the para positions of the biphenyl structure. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorosulfonation of Biphenyl: One common method involves the chlorosulfonation of biphenyl.
Multi-step Reaction: Another method involves a multi-step reaction starting with ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy-.
Industrial Production Methods: Industrial production typically follows the chlorosulfonation route due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4,4’-Biphenyldisulfonyl chloride undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride groups.
Condensation Reactions: It can also participate in condensation reactions with amines or alcohols to form sulfonamide or sulfonate esters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with 4,4’-biphenyldisulfonyl chloride.
Solvents: Reactions are often carried out in polar aprotic solvents such as dichloromethane or tetrahydrofuran.
Major Products:
Sulfonamides: Formed when reacted with amines.
Sulfonate Esters: Formed when reacted with alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Cyclofructans: 4,4’-Biphenyldisulfonyl chloride is used in the synthesis of capped cyclofructans, which are important in various chemical applications.
Biology and Medicine:
Drug Development: It is used in the synthesis of various pharmaceutical intermediates and active compounds.
Industry:
Polymer Chemistry: It is used in the production of specialty polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’-biphenyldisulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds .
Comparison with Similar Compounds
4,4’-Biphenyldisulfonic Acid: Similar structure but with sulfonic acid groups instead of sulfonyl chloride groups.
4,4’-Biphenyldisulfonyl Fluoride: Similar structure but with sulfonyl fluoride groups.
Uniqueness:
Properties
IUPAC Name |
4-(4-chlorosulfonylphenyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O4S2/c13-19(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(14,17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFAWEIFBPUXOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063016 | |
Record name | [1,1'-Biphenyl]-4,4'-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3406-84-6 | |
Record name | [1,1′-Biphenyl]-4,4′-disulfonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3406-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4,4'-disulfonyl dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003406846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Biphenyldisulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-4,4'-disulfonyl dichloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4,4'-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-bis(phenylsulphonyl) dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.267 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4,4'-biphenyldisulfonyl chloride used in polymer synthesis?
A1: this compound acts as a monomer in condensation polymerization reactions. It reacts with difunctional compounds, such as diphenols, to form polymers containing sulfonate ester linkages.
- Example 1: In the United States Patent [], this compound is reacted with 2,2-bis(4-hydroxyphenyl)propane (bisphenol-A), isophthalyl chloride, and terephthalyl chloride to produce aromatic carboxylate-sulfonate polyester copolymers. These copolymers exhibit desirable properties like high tensile strength, impact resistance, and heat distortion temperature [].
- Example 2: A research paper [] details the synthesis of a "quadruple calix[4]arene" macrocycle. This synthesis involves reacting this compound with a diaminocalix[4]arene. The resulting macrocycle has potential applications in host-guest chemistry and supramolecular assembly [].
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